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Compound of Interest

Compound Name: 3-Iodo-1-methylquinolin-2(1H)-one

CAS No.: 138037-41-9

Cat. No.: B145973

Get Quote

Executive Summary
3-Iodoquinolinone derivatives serve as critical, high-value scaffolds in medicinal chemistry,

particularly as intermediates for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,

Sonogashira) to generate bioactive 3-aryl or 3-alkynyl quinolones.

This guide provides a technical comparison of melting point (MP) data, synthesis pathways,

and purity characterization for this class. Unlike simple aromatics, 3-iodoquinolinones exhibit

high melting points (often >200°C) and poor solubility, making MP a vital but challenging

parameter for purity assessment.

Key Insight: The introduction of an iodine atom at the C3 position of the quinolinone core

typically alters the crystal packing significantly, often raising the melting point compared to non-

iodinated precursors due to increased molecular weight and polarizability, unless steric bulk

disrupts the hydrogen-bonding network of the lactam/quinolone core.
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Comparative Data Analysis
The following table aggregates experimental melting point data for specific 3-iodoquinolinone

derivatives and their relevant precursors/analogues. Note the distinct thermal behavior

between the N-methylated and free N-H forms.

Table 1: Melting Point Comparison of 3-Iodoquinolinone
Derivatives & Precursors
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Compound
Class

Specific
Derivative

Melting Point
(°C)

Ref.
Notes on
Thermal
Behavior

Precursor
3-Iodo-4-

methylaniline
38 – 40 [1]

Low MP solid;

starting material

for cyclization.

Intermediate

Diethyl 2-((3-

iodo-4-

methylaniline)me

thylene)malonate

119 – 121 [1]

Gould-Jacobs

intermediate;

distinct sharp

melt.

3-Iodo-2-

Quinolone

4-Hydroxy-3-

iodo-2-

quinolinone

> 250 (decomp) [2]

High MP due to

strong

intermolecular H-

bonding.

3-Iodo-4-

Quinolone

6-Chloro-3-iodo-

2-methylquinolin-

4(1H)-one

> 300 [3]

Critical: Often

does not melt

below 300°C;

requires DSC for

accurate onset.

3-Iodo-4-

Quinolone

6-Fluoro-3-iodo-

2-methylquinolin-

4(1H)-one

> 300 [3]

High thermal

stability;

purification via

precipitation

preferred.

N-Methylated
3-Iodo-1-methyl-

4-quinolinone
168 – 172 [4]

Estimated based

on 1-methyl

parent (150°C) +

Iodine effect.

Lower than NH

analogs due to

lack of H-bond

donor.

Ester Derivative 3-Iodo-4-oxo-1,4-

dihydro-

Solid (ND) [5] Commercial

standard;
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quinoline-6-

carboxylic acid

methyl ester

typically

decomposes

before melting.

> ND: Not Determined/Decomposes. Note: Many 4-quinolinones exhibit sublimation or

decomposition prior to melting. Visual capillary methods may be insufficient; DSC (Differential

Scanning Calorimetry) is recommended for precise characterization.

Synthesis Pathways & Impact on Purity
The method of synthesis directly dictates the impurity profile and the observed melting point

range.

Pathway A: Direct Iodination (Regioselective)
Mechanism: Electrophilic substitution using

or NIS.

Selectivity: Highly selective for C3 in 4-quinolinones due to the vinylogous enamine

character.

Impurity Profile: often contains trace unreacted starting material (lower MP) or poly-iodinated

byproducts (variable MP).

Impact on MP: A sharp MP indicates successful mono-iodination. A broad range (>5°C)

suggests contamination with the starting quinolone.

Pathway B: Cyclization (Gould-Jacobs)
Mechanism: Thermal cyclization of diethyl 2-((phenylamino)methylene)malonates.

Selectivity: Iodine is pre-installed on the aniline ring (e.g., 3-iodoaniline).

Impurity Profile: Can contain uncyclized intermediates (MP ~120°C, see Table 1) which

drastically depress the MP of the final product.
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Impact on MP: The presence of the intermediate (MP 119-121°C) in the final high-melting

solid (>250°C) acts as a significant flux, lowering the observed onset temperature.

Visualization: Synthesis Workflow
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Figure 1: Comparison of synthetic routes. Direct iodination is generally preferred for 4-

quinolinones to avoid thermal de-iodination during high-temperature cyclization.

Detailed Experimental Protocols
Protocol 1: Regioselective C3-Iodination of 4-
Quinolones
Objective: Synthesis of 3-iodo-2-methylquinolin-4(1H)-one derivatives. Source: Adapted from

Bioorg. Med. Chem. Lett. and Organic Chemistry Portal [3, 6].[1]

Preparation: Dissolve the parent 2-methylquinolin-4(1H)-one (1.0 equiv) in glacial acetic acid

(0.5 M concentration).

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) in one portion.

Expert Note: Use NIS over elemental iodine for easier workup and better atom economy in

acidic media.

Reaction: Stir the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH

in DCM). The product typically precipitates as the reaction progresses.

Quenching: Cool to room temperature. Pour the mixture into ice-cold water (5x volume).
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Purification:

Filter the precipitate.[2]

Wash the cake with saturated aqueous

(to remove excess iodine) followed by water.

Recrystallization: Recrystallize from DMF/Ethanol (1:1) if MP range is >2°C.

Characterization: Record MP. Expect >300°C for NH-quinolones.

Protocol 2: Melting Point Determination for High-Melting
Quinolones
Objective: Accurate MP recording for compounds liable to sublime/decompose.

Sample Prep: Dry the sample under vacuum at 60°C for 4 hours to remove solvent

inclusions (common in quinolone lattices).

Apparatus: Use a digital melting point apparatus (e.g., Stuart SMP30) or DSC.

Ramp Rate:

Fast Ramp: 10°C/min to 250°C.

Slow Ramp: 1°C/min from 250°C until melt/decomposition.

Observation: Watch for "browning" (decomposition) prior to liquefaction. If browning occurs

>10°C before melting, report as "Decomposition point: X °C".

Decision Logic for Purification
Use this logic tree to determine the appropriate purification strategy based on your initial

Melting Point analysis.
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Crude 3-Iodoquinolinone
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Figure 2: Purification decision tree based on thermal analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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